4-Methoxy-2-nitroaniline

Catalog No.
S579041
CAS No.
96-96-8
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-nitroaniline

CAS Number

96-96-8

Product Name

4-Methoxy-2-nitroaniline

IUPAC Name

4-methoxy-2-nitroaniline

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3

InChI Key

QFMJFXFXQAFGBO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Solubility

7.14e-04 M

Synonyms

1-Amino-2-nitro-4-methoxybenzene; 2-Nitro-4-methoxyaniline; 2-Nitro-4-methoxybenzenamine; 2-Nitro-p-anisidine; 3-Nitro-4-aminoanisole; 4-Amino-1-methoxy-3-nitrobenzene; 4-Amino-3-nitroanisole; 4-Methoxy-2-nitroaniline; 4-Methoxy-2-nitrobenzenamine; 4

Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]
  • Intermediate in organic synthesis

    4-MNA serves as a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agricultural chemicals. For instance, it is a crucial precursor in the production of certain azo dyes used in textiles and industrial applications [].

  • Electrochemical properties

    4-MNA exhibits interesting electrochemical behavior, making it a potential candidate for the development of new electroactive materials. Studies have explored its application in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to undergo reversible redox processes [, ].

  • Biomedical research

    4-MNA has been investigated for its potential biological activities, including antibacterial and antitumor properties. However, more research is necessary to fully understand its efficacy and safety in this context [].

  • Material science applications

    Recent research has explored the potential of 4-MNA in the development of new functional materials. For example, studies have investigated its use in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation [].

4-Methoxy-2-nitroaniline is a yellow crystalline solid with the molecular formula C₇H₈N₂O₃. It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to an aniline structure. The presence of these substituents significantly influences its chemical reactivity and biological activity, making it a compound of interest in both industrial and research contexts.

4-Methoxy-2-nitroaniline exhibits molluscicidal activity, meaning it can kill mollusks (snails, slugs) []. The exact mechanism of this action is not fully understood, but it is believed to be related to disruption of the mollusk's nervous system or metabolic processes []. More research is needed to elucidate the specific mechanism.

, primarily due to its functional groups. Key reactions include:

  • Nitration: The compound can be further nitrated to yield more complex nitroanilines.
  • Reduction: Under certain conditions, the nitro group can be reduced to an amino group, producing 4-methoxy-2-phenylenediamine.
  • Hydrolysis: In the presence of strong acids or bases, it can undergo hydrolysis, leading to the formation of phenolic compounds .

Research indicates that 4-methoxy-2-nitroaniline exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and its effects on various biological systems. For instance, it has shown promise in degrading environmental pollutants through oxidation processes . Additionally, its derivatives may possess antitumor properties, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 4-methoxy-2-nitroaniline:

  • Continuous Flow Reactor Method: This method involves acetylating 4-methoxyaniline followed by nitration and hydrolysis in a continuous flow reactor, yielding high purity with reduced reaction times .
  • Conventional Laboratory Synthesis: Involves dissolving 4-methoxyaniline in organic solvents and treating it with nitrating agents under controlled conditions, typically resulting in lower yields compared to flow methods .
  • Copper-Catalyzed Reaction: A method utilizing copper nitrate trihydrate in the presence of pyridine and 1,2-dichloroethane has been reported, where the reaction conditions are optimized for improved yield and purity .

4-Methoxy-2-nitroaniline finds applications across various sectors:

  • Dye Manufacturing: It is used as an intermediate in synthesizing azo dyes and other coloring agents.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects, particularly in oncology.
  • Environmental Chemistry: The compound is studied for its degradation pathways in wastewater treatment processes due to its environmental persistence .

Studies on the interactions of 4-methoxy-2-nitroaniline with other compounds reveal its role in complex biochemical pathways. For example, it can interact with hydroxyl radicals during oxidative degradation processes, leading to the formation of various phenolic compounds . Understanding these interactions is crucial for assessing its environmental impact and potential toxicity.

Several compounds share structural similarities with 4-methoxy-2-nitroaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Traits
4-Methyl-2-nitroanilineContains a methyl group instead of methoxyExhibits different reactivity patterns
3-Methoxy-4-nitroanilineMethoxy group at position three on the ringDifferent biological activity profile
4-Amino-2-nitroanilineAmino group instead of methoxyPotentially more reactive due to amino functionality

The uniqueness of 4-methoxy-2-nitroaniline lies in its specific combination of methoxy and nitro groups at defined positions on the aromatic ring, which influences both its chemical behavior and biological activities compared to these similar compounds.

Physical Description

DryPowder; Liquid

XLogP3

1.9

LogP

1.94 (LogP)

Melting Point

124.0 °C

UNII

1UYX3YYQ1G

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

96-96-8

Wikipedia

2-nitro-4-methoxyaniline

Biological Half Life

0.13 Days

General Manufacturing Information

Synthetic dye and pigment manufacturing
Benzenamine, 4-methoxy-2-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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